2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
- The synthesis of related compounds involving benzoxazole and triazole moieties has been investigated for potential anti-inflammatory activities. For example, a study synthesized indolyl azetidinones, which were tested for their anti-inflammatory activity. The most active compounds in this series were compared with non-steroidal anti-inflammatory drugs for their effectiveness and ulcerogenic activities (Kalsi et al., 1990).
Potential Anticancer or Anti-HIV Activity
- Some derivatives have been synthesized with potential anticancer or anti-HIV activity. For instance, research on 4-chloro-2-mercapto-N(4H-1,2,4-triazol-3-yl) benzenesulphonamide derivatives indicated preliminary screening of anti-HIV-1 and anticancer activity (Sławiński, 1997).
Antimicrobial and Antifungal Activities
- Research has also been conducted on the antimicrobial and antifungal activities of triazole derivatives. A study synthesized 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antitubercular Activities
- New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and evaluated for antitubercular activities. A compound in this series was found to be a promising molecule against Mycobacterium tuberculosis with significant activity and no toxicity against a normal cell line (Nayak et al., 2016).
properties
Product Name |
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide |
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Molecular Formula |
C23H16ClN5O2 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C23H16ClN5O2/c1-14-5-8-21-20(9-14)28-23(31-21)15-3-2-4-16(10-15)27-22(30)18-11-17(6-7-19(18)24)29-12-25-26-13-29/h2-13H,1H3,(H,27,30) |
InChI Key |
PDNRMSRZWWVJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)N5C=NN=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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